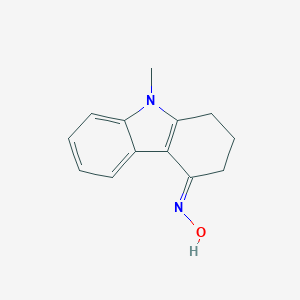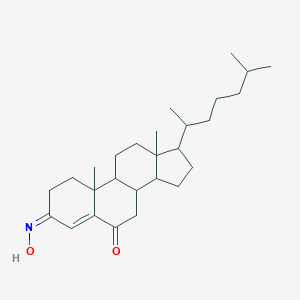
2-氨基-5-甲基噻唑-4-甲酸乙酯
概述
描述
Ethyl 2-amino-5-methylthiazole-4-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its significant role in organic synthesis and its potential biological activities. It is often used as a building block in the synthesis of various biologically active molecules and pharmaceuticals .
科学研究应用
Ethyl 2-amino-5-methylthiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
安全和危害
作用机制
Target of Action
Ethyl 2-amino-5-methylthiazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research It’s known that the compound has been used in the synthesis of 2,4,5-trisubstituted thiazoles as antituberculosis agents effective against drug-resistant tuberculosis .
Mode of Action
It’s known that 2-aminothiazoles, a class of compounds to which it belongs, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Biochemical Pathways
It’s known that 2-aminothiazoles have diverse therapeutic roles, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption , which suggests that it may have good bioavailability.
Result of Action
It’s known that 2-aminothiazoles have diverse therapeutic roles, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-5-methylthiazole-4-carboxylate can be synthesized through a one-pot procedure involving ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives. The reaction typically occurs under mild conditions and yields the desired product efficiently . Another method involves the reaction of ethyl 2-chloroacetoacetate with thiourea in the presence of sodium carbonate, followed by heating and subsequent purification steps .
Industrial Production Methods
Industrial production of ethyl 2-amino-5-methylthiazole-4-carboxylate often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 2-amino-5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the thiazole ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products often exhibit enhanced biological activities and are used in further synthetic applications .
相似化合物的比较
Ethyl 2-amino-5-methylthiazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- Methyl 2-amino-4-methylthiazole-5-carboxylate
- 1-(2-amino-4-methylthiazol-5-yl)ethanone
These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of the ethyl ester and amino group in ethyl 2-amino-5-methylthiazole-4-carboxylate contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGUPAFUVGHOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2-amino-5-methylthiazole-4-carboxylate in the synthesis of DNA minor groove binding analogs?
A: Ethyl 2-amino-5-methylthiazole-4-carboxylate serves as a crucial starting material in the synthesis of Methia-Nt, a potential DNA minor groove ligand. [] The compound's structure, containing a thiazole ring, allows for its incorporation into the peptide backbone of Methia-Nt. This incorporation is designed to mimic the structure and binding properties of naturally occurring DNA minor groove binders like Netropsin and Distamycin-A. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

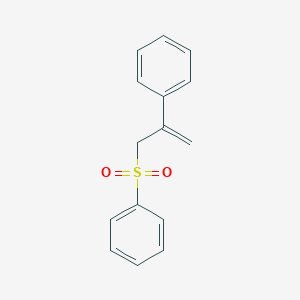
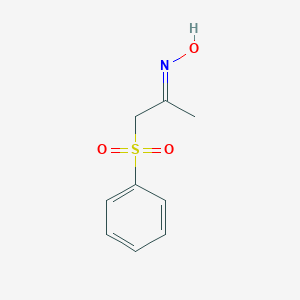
![3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide](/img/structure/B372197.png)
![5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B372199.png)
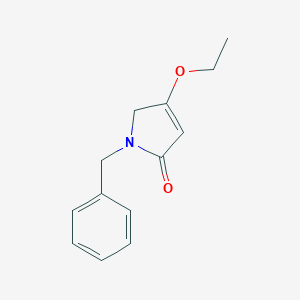
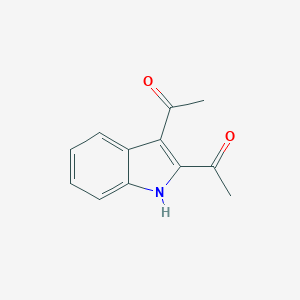
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-yl benzoate](/img/structure/B372206.png)

![6,7,8,9,10,11,12,13-octahydro-5H-cyclodeca[b]indole](/img/structure/B372215.png)
